

Toxicological Profile of 5-Hydroxyfuran-2(5H)-one: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxyfuran-2(5H)-one

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Abstract

5-Hydroxyfuran-2(5H)-one, a five-membered lactone, serves as a versatile building block in organic synthesis and is found in various natural products. Despite its utility, a comprehensive toxicological profile of the parent compound is notably absent in the scientific literature. This technical guide aims to consolidate the available toxicological information on **5-Hydroxyfuran-2(5H)-one** and its close structural analogs, with a primary focus on its halogenated derivatives, which have been more extensively studied. The significant toxicity associated with these derivatives underscores the imperative for a thorough evaluation of the parent compound. This document provides a framework for such an assessment by detailing essential experimental protocols and potential mechanisms of toxicity. The information presented herein is intended to guide future research and support informed decision-making in drug development and chemical safety assessments.

Introduction

5-Hydroxyfuran-2(5H)-one is a chemically reactive intermediate used in the synthesis of a variety of heterocyclic compounds.[1] Its structure, featuring a reactive lactone ring and a hydroxyl group, suggests potential biological activity. While data on the parent compound is scarce, extensive research on its halogenated derivatives, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-one (MX), has revealed significant toxicological concerns, including mutagenicity and carcinogenicity.[2] This guide provides a detailed overview of the

known toxicological data for compounds structurally related to **5-Hydroxyfuran-2(5H)-one** and outlines a proposed workflow for a comprehensive toxicological evaluation of the parent compound itself.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Hydroxyfuran-2(5H)-one** is presented in Table 1.

Table 1: Physicochemical Properties of **5-Hydroxyfuran-2(5H)-one**

Property	Value	Reference
CAS Number	14032-66-7	[1]
Molecular Formula	C ₄ H ₄ O ₃	[1]
Molecular Weight	100.07 g/mol	[1]
Appearance	Pale yellow to light brown solid	[3]
Melting Point	52-55 °C	[3]
Boiling Point	361.0 ± 37.0 °C (Predicted)	[3]
Density	1.503 g/cm ³	[3]
Solubility	Slightly soluble in acetone and chloroform.	[3]
pKa	10.01 ± 0.20 (Predicted)	[3]

Known Toxicological Data of Structural Analogs

Due to the limited availability of toxicological data for **5-Hydroxyfuran-2(5H)-one**, this section summarizes the findings for its close structural analogs. These data provide critical context and highlight potential areas of concern for the parent compound.

Halogenated Derivatives: 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-one (MX)

MX is a potent mutagen and carcinogen formed as a by-product of water chlorination. Its toxicological profile is the most extensively studied among the derivatives of **5-Hydroxyfuran-2(5H)-one**.

Table 2: Summary of In Vivo Toxicity Data for MX

Study Type	Species	Route	Doses	Key Findings	Reference
Acute Toxicity	Rat	Gavage	200-600 mg/kg	LD50 (48h) = 230 mg/kg. Strong local irritating effect in the gastrointestinal tract.	[4]
Subchronic Toxicity	Rat	Gavage	5, 10, 20, 30, 45-75 mg/kg/day	Doses >50 mg/kg were lethal in a 14-day study. Increased urea, creatinine, and bilirubin. Duodenal hyperplasia.	[5]
Carcinogenicity	Rat	Drinking Water	0.4-6.6 mg/kg/day	Potent carcinogen. Increased incidence of tumors in the thyroid, liver, and adrenal glands.	[6][7]

Table 3: Summary of In Vitro Genotoxicity Data for MX

Assay	Cell Line	Concentration	Result	Reference
DNA Damage	Rat Hepatocytes	30-300 μ M	DNA damage induced in a concentration-dependent manner.	[8]
DNA Damage	V79 Chinese Hamster Cells	30-300 μ M	DNA damage induced.	[8]
Sister Chromatid Exchange	V79 Chinese Hamster Cells	2-5 μ M	Increased frequency of sister chromatid exchanges.	[8]
Ames Test	Salmonella typhimurium	Not specified	Strong mutagenic activity.	[2][9]

2(5H)-Furanone

The non-hydroxylated parent structure, 2(5H)-Furanone, provides some indication of the potential hazards of the furanone ring system.

Table 4: Hazard Classification for 2(5H)-Furanone

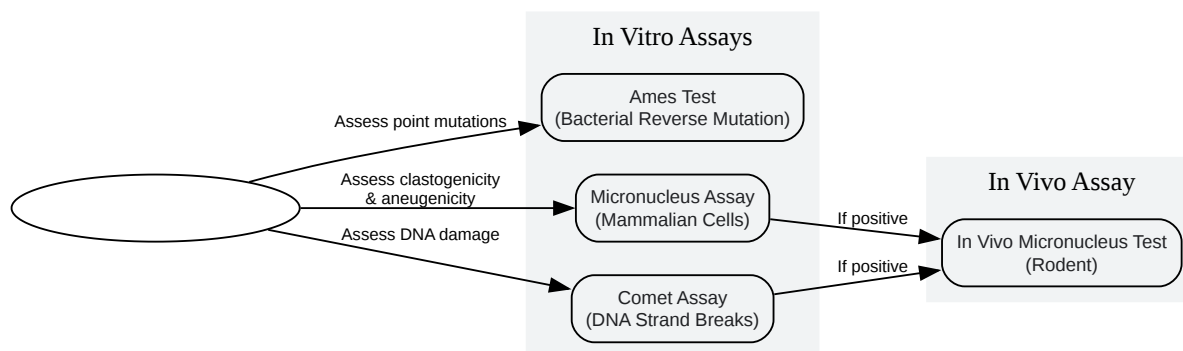
Hazard Statement	Classification	Reference
Acute Toxicity, Oral	Category 4 (Harmful if swallowed)	[10][11]
Skin Corrosion/Irritation	Category 2 (Causes skin irritation)	[10][11]
Serious Eye Damage/Eye Irritation	Category 2A (Causes serious eye irritation)	[10][11]
Specific target organ toxicity, single exposure	Category 3 (May cause respiratory irritation)	[10][11]

Proposed Experimental Workflow for Toxicological Evaluation

A comprehensive toxicological assessment of **5-Hydroxyfuran-2(5H)-one** is essential. The following sections outline the recommended experimental protocols.

Genotoxicity Assessment

A battery of in vitro and in vivo genotoxicity tests is recommended to evaluate the mutagenic and clastogenic potential of **5-Hydroxyfuran-2(5H)-one**.



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Caption: Proposed workflow for genotoxicity assessment of **5-Hydroxyfuran-2(5H)-one**.

Protocol:

- Strains: Use multiple strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA) to detect different types of mutations.[12][13]
- Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).[14]
- Procedure:

- Prepare a top agar containing the bacterial strain, a trace amount of histidine (for *Salmonella*) or tryptophan (for *E. coli*), and the test compound at various concentrations.
- Pour the top agar onto a minimal glucose agar plate.
- Incubate the plates at 37°C for 48-72 hours.
- Endpoint: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.[\[12\]](#)

Protocol:

- Cell Lines: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).
- Treatment: Expose the cells to a range of concentrations of **5-Hydroxyfuran-2(5H)-one**, with and without metabolic activation (S9).
- Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
- Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Endpoint: Score the frequency of micronuclei in binucleated cells. An increase in micronucleus frequency indicates clastogenic or aneugenic activity.

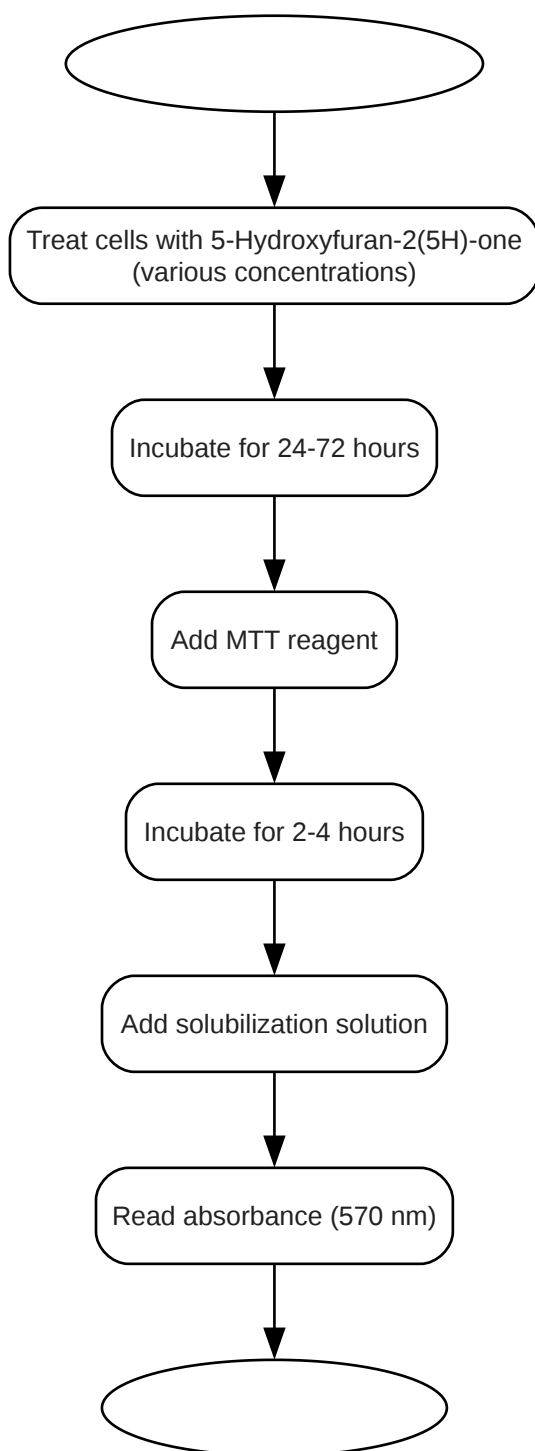
Protocol:

- Cell Preparation: Expose a suitable mammalian cell line to various concentrations of **5-Hydroxyfuran-2(5H)-one**.
- Embedding: Embed the cells in a low-melting-point agarose on a microscope slide.
- Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.[\[3\]](#)
- Electrophoresis: Subject the slides to electrophoresis under alkaline (pH > 13) conditions to unwind and separate broken DNA from intact DNA.[\[15\]](#)

- Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
- Endpoint: Quantify DNA damage by measuring the length and intensity of the "comet tail" relative to the "head".[\[3\]](#)

Cytotoxicity Assessment

The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.



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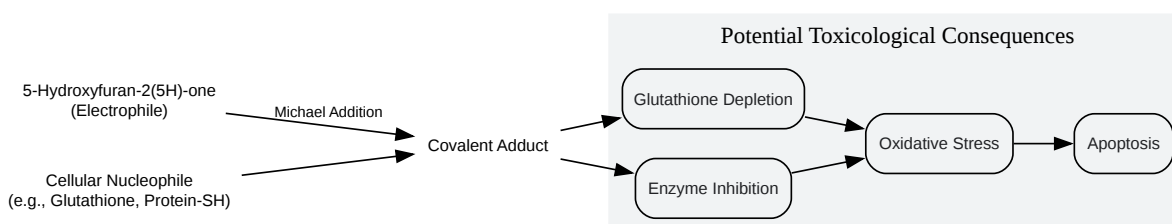
Caption: Workflow for determining the cytotoxicity (IC₅₀) of **5-Hydroxyfuran-2(5H)-one** using the MTT assay.

Protocol:

- Cell Seeding: Seed a suitable cell line (e.g., HepG2, A549) into a 96-well plate at an appropriate density and allow them to adhere overnight.[1]
- Treatment: Replace the medium with fresh medium containing various concentrations of **5-Hydroxyfuran-2(5H)-one** and incubate for a defined period (e.g., 24, 48, or 72 hours).[16]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[17][18]
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[1]
- Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[19]
- Endpoint: Calculate the concentration that inhibits cell viability by 50% (IC50).

Potential Mechanisms of Toxicity and Signaling Pathways

The chemical structure of **5-Hydroxyfuran-2(5H)-one** suggests potential mechanisms of toxicity. The α,β -unsaturated lactone moiety makes it a potential Michael acceptor, allowing it to react with cellular nucleophiles such as the thiol groups in glutathione and cysteine residues in proteins.



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Caption: Potential mechanism of toxicity via Michael addition and downstream consequences.

This covalent modification can lead to:

- **Glutathione Depletion:** Depletion of the primary cellular antioxidant, glutathione, can lead to oxidative stress.
- **Enzyme Inhibition:** Covalent binding to critical cysteine residues in enzymes can inhibit their function, disrupting cellular processes.
- **Induction of Stress Response Pathways:** Covalent modification of proteins like Keap1 can lead to the activation of the Nrf2-antioxidant response element (ARE) pathway.
- **Apoptosis:** Significant cellular damage and stress can trigger programmed cell death.

Further research is needed to investigate the interaction of **5-Hydroxyfuran-2(5H)-one** with these and other signaling pathways, such as the MAPK and NF-κB pathways, which are often involved in cellular responses to chemical stressors.

Metabolism

The metabolic fate of **5-Hydroxyfuran-2(5H)-one** has not been well-characterized. Potential metabolic pathways could include:

- **Ring Opening:** Hydrolysis of the lactone ring to form the corresponding γ-hydroxy carboxylic acid.
- **Conjugation:** Conjugation of the hydroxyl group with glucuronic acid or sulfate.
- **Glutathione Conjugation:** As mentioned above, conjugation with glutathione via Michael addition.

In vitro metabolism studies using liver microsomes and hepatocytes from different species would be necessary to elucidate the primary metabolic pathways and identify any potentially reactive metabolites.

Conclusion and Future Directions

The toxicological profile of **5-Hydroxyfuran-2(5H)-one** is largely incomplete. The significant toxicity of its halogenated derivatives, particularly the mutagenicity and carcinogenicity of MX, raises concerns about the potential for adverse health effects of the parent compound. A systematic evaluation of the genotoxicity, cytotoxicity, and both acute and chronic systemic toxicity of **5-Hydroxyfuran-2(5H)-one** is urgently needed.

The experimental workflows and protocols outlined in this guide provide a clear path forward for researchers to fill the existing data gaps. Understanding the toxicological properties of this important chemical intermediate is crucial for ensuring its safe handling and use in research and industrial applications, as well as for assessing the risk of any potential human exposure. Future research should also focus on elucidating its metabolic pathways and its interactions with key cellular signaling pathways to build a comprehensive understanding of its mechanism of action.

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